molecular formula C22H24FN3O2S B2613362 N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 958612-97-0

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2613362
CAS No.: 958612-97-0
M. Wt: 413.51
InChI Key: RUBOCEUAIRZIOA-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” is a synthetic compound that features a complex structure combining a fluorophenyl group, a thieno[3,4-c]pyrazole core, and an adamantane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl group and the adamantane carboxamide moiety. Common reagents and conditions include:

    Thieno[3,4-c]pyrazole synthesis: Cyclization reactions involving thiophene derivatives and hydrazine.

    Fluorophenyl group introduction: Electrophilic aromatic substitution using fluorobenzene derivatives.

    Adamantane carboxamide formation: Amide coupling reactions using adamantane carboxylic acid and amine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential therapeutic agent due to its unique structural features.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of “N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
  • N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Uniqueness

The uniqueness of “N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” lies in the presence of the fluorophenyl group, which can influence its electronic properties, reactivity, and potential biological activity. The combination of the thieno[3,4-c]pyrazole core and the adamantane carboxamide moiety also contributes to its distinct characteristics.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S/c23-16-1-3-17(4-2-16)26-20(18-11-29(28)12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBOCEUAIRZIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)CC5=NN4C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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